Pimetremide
Overview
Description
Scientific Research Applications
Pimetremide has a wide range of scientific research applications, including:
Chemistry: this compound is used as a building block in the synthesis of various organic compounds and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: this compound is investigated for its potential therapeutic effects, particularly in the treatment of certain cancers and inflammatory diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pimetremide typically involves the reaction of specific starting materials under controlled conditions. One common method involves the reaction of aldehyde, malononitrile, and benzamidine hydrochloride in the presence of a catalyst such as magnetic nano Fe3O4 particles under solvent-free conditions . This method yields pyrimidine derivatives, including this compound, with high efficiency.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the compound. Additionally, purification processes such as crystallization and chromatography are employed to obtain high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Pimetremide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: this compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield oxidized pyrimidine derivatives, while reduction can produce reduced forms with altered chemical properties.
Mechanism of Action
Pimetremide exerts its effects by interacting with specific molecular targets and pathways. As a pyrimidine derivative, it can inhibit enzymes involved in folate-dependent metabolic processes essential for cell replication . This inhibition disrupts the synthesis of nucleotides, leading to the suppression of cell growth and proliferation. The compound’s mechanism of action is similar to that of other antifolate drugs, which are used in chemotherapy to treat various cancers.
Comparison with Similar Compounds
Pimetremide is compared with other pyrimidine derivatives, such as:
Pemetrexed: An antifolate chemotherapy drug used to treat mesothelioma and non-small cell lung cancer
5-Fluorouracil: A pyrimidine analog used in the treatment of various cancers.
Cytarabine: A chemotherapy agent used primarily in the treatment of leukemia.
Uniqueness
This compound’s uniqueness lies in its specific chemical structure and potential applications. Unlike other pyrimidine derivatives, this compound has distinct properties that make it suitable for various research and therapeutic purposes. Its ability to undergo multiple chemical reactions and its potential biological activities contribute to its significance in scientific research.
Properties
IUPAC Name |
3-hydroxy-N-methyl-2-phenyl-N-(pyridin-3-ylmethyl)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-18(11-13-6-5-9-17-10-13)16(20)15(12-19)14-7-3-2-4-8-14/h2-10,15,19H,11-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWOKREXNFQNEHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=CC=C1)C(=O)C(CO)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40862225 | |
Record name | N-Methyl-2-phenyl-N-3-pyridylmethylhydracrylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40862225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
578-89-2 | |
Record name | Pimetremide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000578892 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methyl-2-phenyl-N-3-pyridylmethylhydracrylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40862225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PIMETREMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VY58MWL7J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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